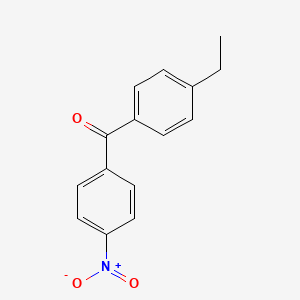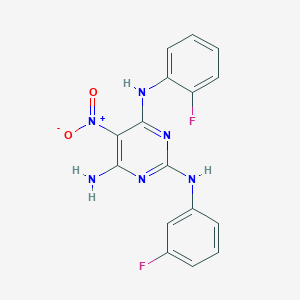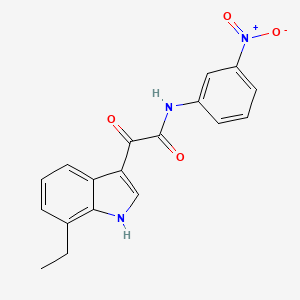![molecular formula C26H21NO2 B12484213 15-Methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12484213.png)
15-Methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-methyl-17-(2-methylphenyl)-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and a variety of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the methyl and phenyl groups. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the pentacyclic core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as methyl and phenyl groups through reactions like Friedel-Crafts alkylation or acylation.
Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
15-methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione can undergo a variety of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
15-methyl-17-(2-methylphenyl)-17-azapentacyclo[6650(2),?0?,(1)?
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 15-methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparación Con Compuestos Similares
15-methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
- 17-oxapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione .
- (15R,19S)-17-oxapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione .
These compounds share similar pentacyclic structures but differ in the specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C26H21NO2 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
15-methyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C26H21NO2/c1-15-9-3-8-14-20(15)27-24(28)23-21-16-10-4-6-12-18(16)22(26(23,2)25(27)29)19-13-7-5-11-17(19)21/h3-14,21-23H,1-2H3 |
Clave InChI |
UMTHBAXVVOYZLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3C4C5=CC=CC=C5C(C3(C2=O)C)C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B12484132.png)
![1-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B12484135.png)
![4-({4-[2-(Tert-butylamino)-2-oxoethoxy]benzyl}amino)-2-chlorobenzoic acid](/img/structure/B12484136.png)


![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B12484163.png)
![1-[3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484166.png)
![5-({[3-(1H-benzimidazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484178.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12484182.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B12484196.png)

![3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12484205.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B12484214.png)
